molecular formula C12H25O5P B14476443 Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate CAS No. 68382-92-3

Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate

Cat. No.: B14476443
CAS No.: 68382-92-3
M. Wt: 280.30 g/mol
InChI Key: DINAUKAOUMUZHC-UHFFFAOYSA-N
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Description

Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate is an organic compound that contains a phosphonate group. It is composed of 43 atoms, including 25 hydrogen atoms, 12 carbon atoms, 5 oxygen atoms, and 1 phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate can be achieved through several methods. One common approach involves the reaction of 8-hydroxy-3,3-dimethyl-2-oxooctyl chloride with dimethyl phosphite under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to facilitate the formation of the phosphonate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are essential to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phosphonates.

Scientific Research Applications

Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: Investigated for its potential role in biochemical pathways involving phosphonate metabolism.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of flame retardants and plasticizers due to its phosphorus content.

Mechanism of Action

The mechanism of action of dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through competitive binding to the active site of the enzyme, preventing the natural substrate from accessing the site.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-oxoheptylphosphonate: Similar structure but lacks the hydroxyl group.

    Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate: Contains fluorine atoms instead of the hydroxyl group.

Uniqueness

Dimethyl (8-hydroxy-3,3-dimethyl-2-oxooctyl)phosphonate is unique due to the presence of both a hydroxyl group and a phosphonate group in its structure

Properties

CAS No.

68382-92-3

Molecular Formula

C12H25O5P

Molecular Weight

280.30 g/mol

IUPAC Name

1-dimethoxyphosphoryl-8-hydroxy-3,3-dimethyloctan-2-one

InChI

InChI=1S/C12H25O5P/c1-12(2,8-6-5-7-9-13)11(14)10-18(15,16-3)17-4/h13H,5-10H2,1-4H3

InChI Key

DINAUKAOUMUZHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCO)C(=O)CP(=O)(OC)OC

Origin of Product

United States

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